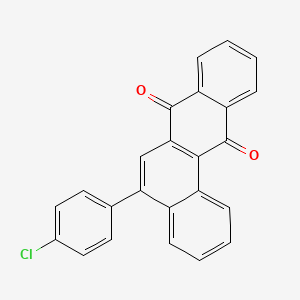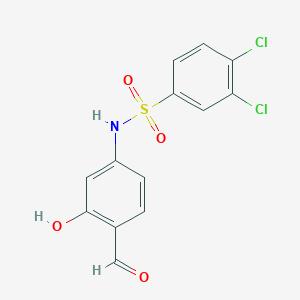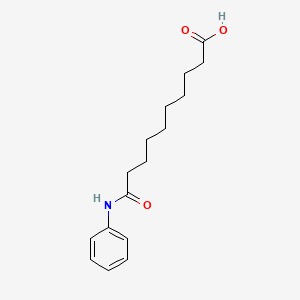![molecular formula C10H10BrNO3 B14554839 Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- CAS No. 62134-47-8](/img/structure/B14554839.png)
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is a chemical compound with a molecular formula of C10H10BrNO3. This compound is characterized by the presence of a butanoic acid backbone with a 2-bromophenyl group and an amino group attached to it. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- typically involves the reaction of 2-bromophenylamine with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the amino and oxo groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is unique due to the presence of both the bromophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
62134-47-8 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-(2-bromoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
VKQWIXDBLNALTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


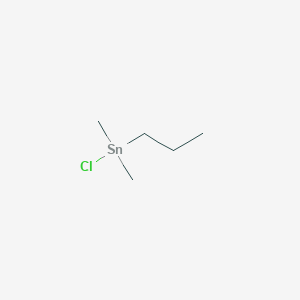
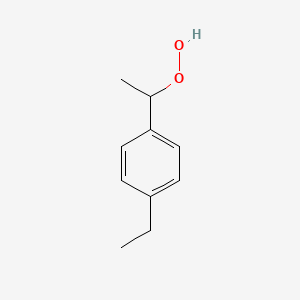
![2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14554768.png)

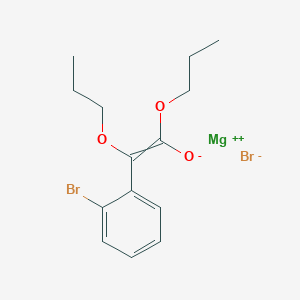
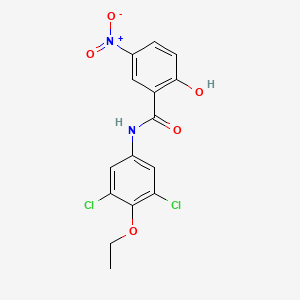
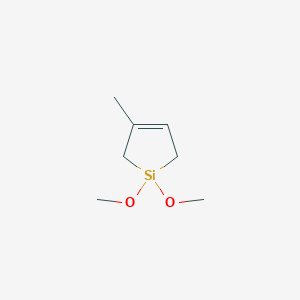
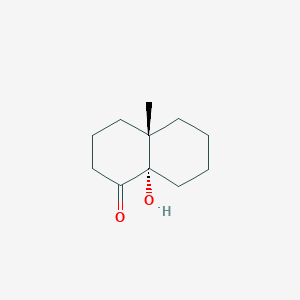
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
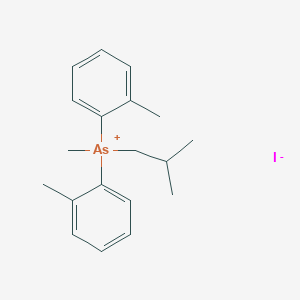
![Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-](/img/structure/B14554836.png)
